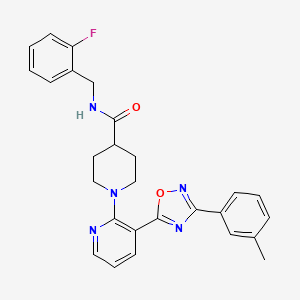
N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the fluorobenzyl group, and the coupling of these intermediates with the piperidine carboxamide core. Common reagents used in these reactions may include fluorobenzyl halides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or pathways in disease treatment.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl and oxadiazole groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may include other piperidine carboxamides with different substituents, such as:
- N-(2-chlorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
- N-(2-bromobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O2/c1-18-6-4-8-20(16-18)24-31-27(35-32-24)22-9-5-13-29-25(22)33-14-11-19(12-15-33)26(34)30-17-21-7-2-3-10-23(21)28/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCBSZRJUAUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














